molecular formula C24H19Br2IN2O4 B11532334 2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate

2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate

Cat. No.: B11532334
M. Wt: 686.1 g/mol
InChI Key: QSEPFDZGMFGOOG-KVSWJAHQSA-N
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Description

2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate is a complex organic compound that features multiple halogen atoms and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate typically involves multiple steps:

    Bromination: The starting material, 2,4-dibromophenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

    Acylation: The brominated compound is then acylated with 3,4-dimethylphenoxyacetyl chloride in the presence of a base like pyridine.

    Hydrazone Formation: The acylated product is reacted with hydrazine hydrate to form the hydrazone derivative.

    Iodination: Finally, the hydrazone derivative is iodinated using iodine and a suitable oxidizing agent such as sodium iodate.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of alcohols and reduced hydrazone derivatives.

    Substitution: Formation of substituted phenyl and benzoate derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, making them potential candidates for drug discovery and development.

Medicine

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate would depend on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms could enhance its binding affinity to certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dibromo-6-[(E)-{2-[(phenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate
  • 2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate
  • 2,4-dibromo-6-[(E)-{2-[(3,5-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate

Uniqueness

The uniqueness of 2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate lies in its specific combination of functional groups and halogen atoms, which confer distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H19Br2IN2O4

Molecular Weight

686.1 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C24H19Br2IN2O4/c1-14-7-8-18(9-15(14)2)32-13-22(30)29-28-12-16-10-17(25)11-20(26)23(16)33-24(31)19-5-3-4-6-21(19)27/h3-12H,13H2,1-2H3,(H,29,30)/b28-12+

InChI Key

QSEPFDZGMFGOOG-KVSWJAHQSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I)C

Origin of Product

United States

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